2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
Description
2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound with a molecular formula of C22H25N3O9S This compound is characterized by its unique structure, which includes a morpholine ring, a dinitrobenzoate group, and methoxy substituents on the phenyl ring
Properties
Molecular Formula |
C20H19N3O9S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H19N3O9S/c1-29-16-9-12(19(33)21-5-7-31-8-6-21)10-17(30-2)18(16)32-20(24)14-4-3-13(22(25)26)11-15(14)23(27)28/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
GFOVSRVLBVKBPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)C(=S)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method involves the initial formation of the phenyl 2,4-dinitrobenzoate intermediate, followed by the introduction of the morpholine-4-carbothioyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro groups or other functional groups within the molecule.
Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted phenyl derivatives.
Scientific Research Applications
2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4-DIMETHOXYBENZOATE
- 2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-FLUOROBENZOATE
- 2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE
Uniqueness
What sets 2,6-DIMETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
